molecular formula C10H17F2NO2 B2944154 Tert-butyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate CAS No. 2248357-50-6

Tert-butyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate

Cat. No.: B2944154
CAS No.: 2248357-50-6
M. Wt: 221.248
InChI Key: XCLMDZIVCDQQDY-UHFFFAOYSA-N
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Description

Tert-butyl compounds are often used in organic chemistry due to their stability and protective properties. They are commonly used as protecting groups for amines in organic synthesis .


Chemical Reactions Analysis

Tert-butyl groups are known for their stability, which makes them useful in a variety of chemical reactions. They can act as protecting groups, preventing certain parts of a molecule from reacting .

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other molecules. This information was not available for "Tert-butyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate" .

Future Directions

The future directions of research on a specific compound depend on its properties and potential applications. Without specific information on “Tert-butyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate”, it’s difficult to predict future research directions .

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO2/c1-8(2,3)15-7(14)9(6-13)4-10(11,12)5-9/h4-6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLMDZIVCDQQDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC(C1)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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